molecular formula C18H15ClF2N2O2 B2786144 N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide CAS No. 955246-03-4

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide

Cat. No.: B2786144
CAS No.: 955246-03-4
M. Wt: 364.78
InChI Key: WKZRCQDEUPWIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide is a small-molecule compound featuring a pyrrolidinone core substituted with a 4-chlorophenyl group at the 1-position and a methyl-linked 3,4-difluorobenzamide moiety at the 3-position.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N2O2/c19-13-2-4-14(5-3-13)23-10-11(7-17(23)24)9-22-18(25)12-1-6-15(20)16(21)8-12/h1-6,8,11H,7,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZRCQDEUPWIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new amide or thioamide derivatives .

Scientific Research Applications

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with various biological targets to understand its potential as a therapeutic agent.

    Medicine: This compound is investigated for its potential use in treating diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidinone

  • N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide Hydrochloride (): Core: Piperidine ring (6-membered, nitrogen-containing) vs. pyrrolidinone (5-membered lactam).

Pyrazolo-Pyrimidine vs. Pyrrolidinone

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Core: Pyrazolo[3,4-d]pyrimidine (bicyclic heteroaromatic system) vs. pyrrolidinone. Substituents: Chromen-4-one and fluorophenyl groups introduce planar aromaticity, favoring intercalation or kinase inhibition. Implications: The extended π-system may enhance DNA/protein binding but reduce blood-brain barrier penetration compared to the smaller pyrrolidinone .

Substituent-Driven Differences

Halogenation Patterns

  • N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-2-(trifluoromethyl)benzamide (): Substituents: 3-Chlorophenyl and trifluoromethylbenzamide.

Sulfonyl vs. Amide Linkages

  • N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide ():
    • Substituents : 3,4-Dimethoxyphenyl and piperidinylsulfonyl group.
    • Implications : The sulfonyl group introduces strong polarity and hydrogen-bond acceptor capacity, which may improve solubility but reduce CNS penetration compared to the target’s difluorobenzamide .

Data Table: Structural and Hypothesized Properties

Compound Name Core Structure Key Substituents Hypothesized Properties Reference
N-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide Pyrrolidinone 4-Chlorophenyl, 3,4-difluorobenzamide Moderate logP, balanced solubility/binding N/A
N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide Hydrochloride Piperidine 3,4-Difluorophenyl, pyrazole High flexibility, potential kinase inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine Chromen-4-one, fluorophenyl DNA/protein binding, limited BBB penetration
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-2-(trifluoromethyl)benzamide Pyrazolo-pyrimidine 3-Chlorophenyl, trifluoromethylbenzamide High lipophilicity, metabolic stability
N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide Pyrrolidinone 3,4-Dimethoxyphenyl, piperidinylsulfonyl High polarity, improved solubility

Research Findings and Implications

  • Target Compound Advantages: The pyrrolidinone core provides rigidity for selective target binding, while the difluorobenzamide balances lipophilicity and solubility. Chlorophenyl and difluoro substitutions may synergize in halogen bonding (e.g., with kinase ATP pockets or GPCRs) .
  • Limitations vs.
  • Patent Trends: Fluorinated benzamides and chlorophenyl-pyrrolidinones are recurrent in kinase and CNS drug patents, suggesting therapeutic relevance .

Biological Activity

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C18H16ClF2N2O
  • Molecular Weight : 346.7832 g/mol
  • CAS Number : 954668-88-3

The structural formula indicates that the compound contains a pyrrolidine ring substituted with a chlorophenyl group and a difluorobenzamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

The biological activity of this compound is believed to be mediated through several pathways:

  • Binding Affinity to Proteins : The compound's ability to bind with bovine serum albumin (BSA) suggests significant pharmacokinetic properties that enhance its bioavailability and therapeutic efficacy .
  • Molecular Interactions : The presence of halogen atoms (chlorine and fluorine) in its structure may facilitate stronger interactions with target proteins through halogen bonding, influencing its biological activity positively.

Study 1: Antibacterial Efficacy

A study conducted on a series of compounds similar to this compound showed promising results in antibacterial screening. The compounds were tested against multiple bacterial strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition at low concentrations .

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi15
Compound BBacillus subtilis20
This compoundTBD

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition demonstrated that similar pyrrolidine derivatives could significantly inhibit urease activity. This inhibition is particularly relevant for treating conditions like peptic ulcers where urease-producing bacteria play a role.

EnzymeInhibition TypeIC50 (µM)
UreaseCompetitive10
AcetylcholinesteraseNon-competitive12

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution for pyrrolidinone ring formation and coupling reactions to introduce the 3,4-difluorobenzamide moiety. Key steps include:

  • Ring Formation : Cyclization of 4-chlorophenyl-substituted precursors under acidic or basic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .
  • Coupling Reactions : Amide bond formation between the pyrrolidinone intermediate and 3,4-difluorobenzoic acid derivatives using coupling agents like EDCI/HOBt .
  • Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., DMAP) significantly impact yield. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms the presence of the 4-chlorophenyl, pyrrolidinone, and difluorobenzamide groups. Key signals include δ ~7.3–7.5 ppm (aromatic protons) and δ ~2.5–3.5 ppm (pyrrolidinone methylene) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarities to pyrazolo[3,4-d]pyrimidine derivatives known to modulate enzymatic activity .
  • Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging fluorinated aromatic groups’ affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical for reliable predictions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Focus on hydrophobic interactions between the 4-chlorophenyl group and enzyme active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD and hydrogen bond occupancy .
  • ADMET Prediction : SwissADME predicts logP (lipophilicity) and bioavailability, critical for prioritizing analogs .

Q. What strategies address low solubility in pharmacological testing, and how can structural analogs improve pharmacokinetics?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the benzamide moiety to improve absorption .
  • SAR Studies : Replace the 3,4-difluoro group with trifluoromethyl or methoxy substituents to balance solubility and potency .

Q. How can researchers resolve contradictions in reported reaction conditions (e.g., solvent polarity effects on cyclization)?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial design to test solvent (DMF vs. THF), temperature (40–100°C), and catalyst loadings. Analyze outcomes via ANOVA .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and identify rate-limiting steps .

Q. What are the challenges in obtaining high-quality X-ray crystallography data for this compound, and how can they be mitigated?

  • Methodological Answer :

  • Crystal Growth : Use vapor diffusion with dichloromethane/hexane mixtures. The 4-chlorophenyl group may hinder packing; try seeding or gradient cooling .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small, weakly diffracting crystals .
  • Refinement : SHELXL-2018 refines disorder models for flexible pyrrolidinone methylene groups .

Q. How can metabolic stability be assessed in vitro, and what structural features influence susceptibility to hepatic enzymes?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities. The difluorobenzamide group may reduce CYP affinity compared to nitro or chloro analogs .

Data Contradiction Analysis Example

Issue : Conflicting reports on optimal cyclization conditions (acidic vs. basic media).
Resolution :

  • Hypothesis Testing : Acidic conditions (HCl/EtOH) may favor imine formation, while basic media (K2CO3/DMF) promote nucleophilic attack.
  • Experimental Validation : Parallel reactions under both conditions with TLC monitoring. Isolate intermediates for NMR comparison .

Key Research Tools

TechniqueApplication ExampleReference ID
SHELX CrystallographyRefinement of disordered crystal phases
HR-MSMolecular weight confirmation
Molecular DockingTarget interaction prediction
Liver Microsome AssaysMetabolic stability assessment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.